2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl is a chemical compound with the molecular formula C10H19N2O4. It is known for its applications in proteomics research and is used in the synthesis of novel labeling reagents with electrophilic groups .
Wissenschaftliche Forschungsanwendungen
2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl has several scientific research applications:
Chemistry: It is used in the synthesis of novel labeling reagents, which are crucial for studying molecular interactions and structures.
Biology: In biological research, it is used for labeling proteins and other biomolecules to study their functions and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl involves several steps. One common method includes the reaction of 2-methyl-2-nitrosopropane with ethyl chloroformate and ammonia. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Wirkmechanismus
The mechanism of action of 2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl involves its ability to form stable radicals. These radicals can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can be studied using various analytical techniques. The pathways involved include radical formation and subsequent reactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl is unique due to its specific structure and reactivity. Similar compounds include:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a stable free radical and in oxidation reactions.
4-Hydroxy-TEMPO: Used in similar applications but with different reactivity due to the presence of a hydroxyl group.
2,2,5,5-Tetramethyl-3-pyrroline-1-oxyl (PROXYL): Another stable radical used in various chemical and biological studies.
These compounds share some similarities in their applications but differ in their specific chemical properties and reactivity.
Eigenschaften
IUPAC Name |
ethyl N-[(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-5-15-8(13)11-6-10(4)12(14)9(2,3)7-16-10/h14H,5-7H2,1-4H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIFLIAKMYYWND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1(N(C(CO1)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747737 |
Source
|
Record name | Ethyl [(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663610-78-4 |
Source
|
Record name | Ethyl [(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.